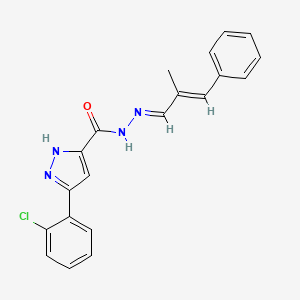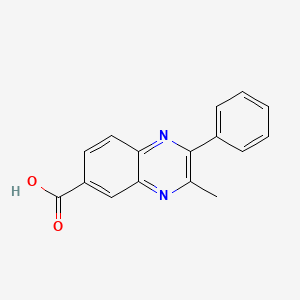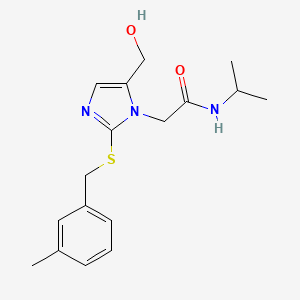
2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(hydroxymethyl)-2-((3-methylbenzyl)thio)-1H-imidazol-1-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity and Toxicity Mitigation
Compounds with benzothiazole and thiourea derivatives, similar to the targeted compound's structure, have been evaluated for their antioxidant activities. For instance, benzothiazole-isothiourea derivatives have shown significant scavenging activity against reactive chemical species, which suggests their potential in mitigating oxidative stress and toxicity, such as acetaminophen-induced hepatotoxicity by increasing the reduced glutathione content and decreasing malondialdehyde levels (Cabrera-Pérez et al., 2016).
Coordination Chemistry and Antioxidant Activity
Pyrazole-acetamide derivatives, sharing a resemblance with the query compound through their heterocyclic and amide functionalities, have been utilized to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, assessed by various in vitro methods such as DPPH, ABTS, and FRAP assays, highlighting their potential in applications requiring free radical scavenging and metal chelation properties (Chkirate et al., 2019).
Photodynamic Therapy for Cancer Treatment
Studies on zinc phthalocyanine derivatives substituted with benzothiazole and thiourea groups indicate their potential in photodynamic therapy (PDT) for cancer treatment. These compounds have been shown to possess high singlet oxygen quantum yield, making them efficient Type II photosensitizers for targeting cancer cells (Pişkin et al., 2020).
Polymer Synthesis via N-Heterocyclic Carbene Organocatalysis
The use of aminoalcohols as initiators in N-heterocyclic carbene-organocatalyzed ring-opening polymerization of aziridines demonstrates the versatility of compounds with similar functionalities for synthesizing telechelic and block copolymers. This method highlights the potential application in materials science for designing polymers with specific end-group functionalities (Bakkali-Hassani et al., 2018).
Antimicrobial Activity
Derivatives of imidazole have been synthesized and tested for their antimicrobial activities, showcasing the potential of such compounds in developing new antibacterial and antifungal agents. This application is particularly relevant in addressing the growing concern of antibiotic resistance (Salman et al., 2015).
Propriétés
IUPAC Name |
2-[5-(hydroxymethyl)-2-[(3-methylphenyl)methylsulfanyl]imidazol-1-yl]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-12(2)19-16(22)9-20-15(10-21)8-18-17(20)23-11-14-6-4-5-13(3)7-14/h4-8,12,21H,9-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJECRQHYKMAJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC=C(N2CC(=O)NC(C)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

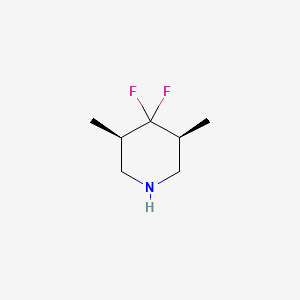
![N-[1-[(2-Fluorophenyl)methyl]imidazol-2-yl]prop-2-enamide](/img/structure/B2548268.png)
![1-[4-(4-Acetylphenyl)piperazin-1-yl]-3-{11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}propan-1-one](/img/structure/B2548270.png)


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-naphthamide](/img/structure/B2548276.png)

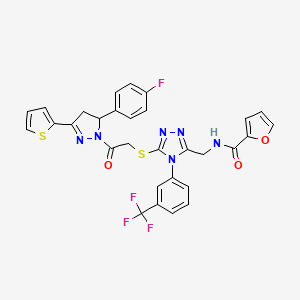


![Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2548285.png)

